molecular formula C11H15ClN2O B7576697 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide

Cat. No.: B7576697
M. Wt: 226.70 g/mol
InChI Key: OLUXNBVXNWJBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide is a compound of interest in various fields of scientific research. It is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide moiety. This compound’s unique structure makes it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide typically involves the reaction of 3-chlorophenylacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-((S)-1-phenylethyl)propanamide: Lacks the chlorine atom, resulting in different chemical properties.

    2-Amino-N-((S)-1-(4-chlorophenyl)ethyl)propanamide: The chlorine atom is positioned differently, affecting its reactivity and interactions.

    2-Amino-N-((S)-1-(3-bromophenyl)ethyl)propanamide: Contains a bromine atom instead of chlorine, leading to variations in its chemical behavior.

Uniqueness

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-amino-N-[1-(3-chlorophenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(13)11(15)14-8(2)9-4-3-5-10(12)6-9/h3-8H,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUXNBVXNWJBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.